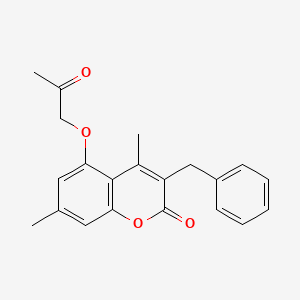

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one

Description

3-Benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a molecular weight of 398.46 g/mol (dry powder form) . Its structure features a benzyl group at position 3, methyl groups at positions 4 and 7, and a 2-oxopropoxy substituent at position 5 of the coumarin scaffold. The 2-oxopropoxy group introduces a ketone functionality, which may enhance hydrogen-bonding interactions and influence electronic properties compared to simpler alkoxy substituents. The compound’s synthesis likely involves nucleophilic substitution or etherification reactions, as inferred from analogous methodologies in chromenone derivatization (e.g., alkylation with K₂CO₃/KI in DMF) .

Properties

IUPAC Name |

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUDXGYYEJIRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.

Attachment of the Oxopropoxy Group: The oxopropoxy group can be attached through an esterification reaction, where the chromen-2-one derivative reacts with 2-oxopropanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropoxy groups, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amines, thiols.

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is highlighted through comparisons with related coumarin derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparative Insights

Synthetic Methodologies: Etherification (e.g., K₂CO₃/KI-mediated alkylation) is common across analogues , while reductive amination and thiazole cyclization are reserved for amino- or heterocycle-functionalized derivatives.

Functional Applications: Amino-substituted coumarins (e.g., ) are prioritized for antimicrobial activity due to hydrogen-bonding capabilities, whereas the target compound’s ketone group may suit enzyme inhibition or material science applications. Thiazole-fused derivatives demonstrate enhanced bioactivity but require more complex synthesis.

The 2-oxopropoxy group’s flexibility could be advantageous in docking studies.

Biological Activity

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its potential biological activities. This compound is characterized by its unique chromen-2-one core structure, which is known to interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C26H22O5

- Molar Mass : 414.45 g/mol

- CAS Number : 500204-22-8

Anticancer Activity

Research indicates that derivatives of coumarin compounds, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

- Specific derivatives displayed higher efficacy than standard chemotherapeutic agents, suggesting a promising avenue for drug development.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structure allows for interactions with microbial enzymes and receptors, leading to inhibition of growth.

- Research Findings :

- In vitro studies have reported significant antibacterial and antifungal activities against a range of pathogens.

- The mode of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Modifications at various positions on the chromenone structure can enhance potency and selectivity.

| Position | Modification | Effect on Activity |

|---|---|---|

| 4,7 | Methyl groups | Increased lipophilicity and cellular uptake |

| 5 | Alkoxy group | Enhanced interaction with biological targets |

| Benzyl | Substituents | Altered binding affinity to enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.